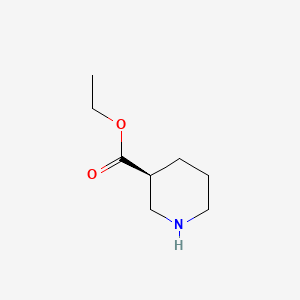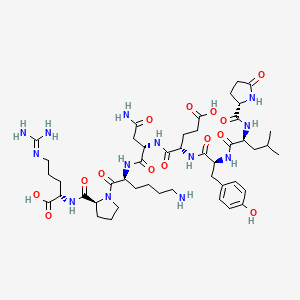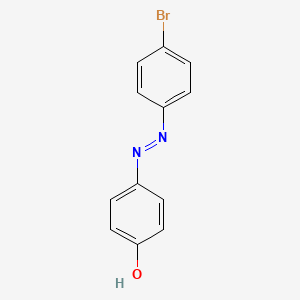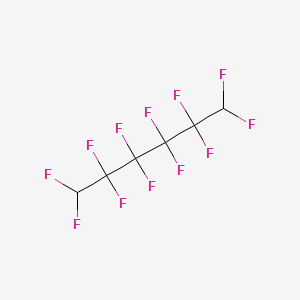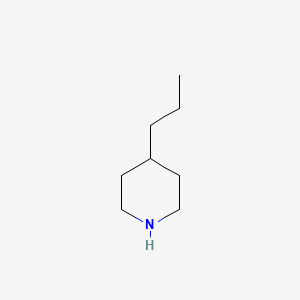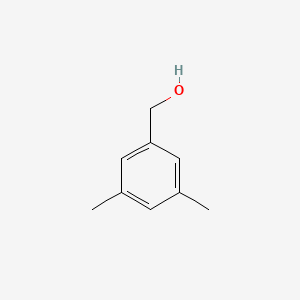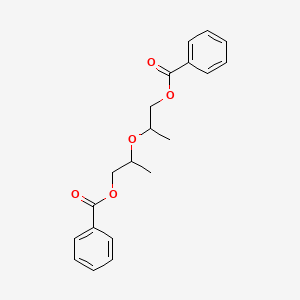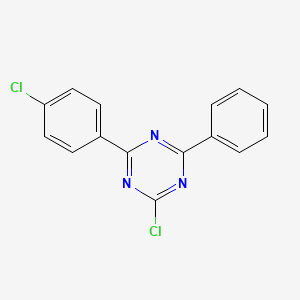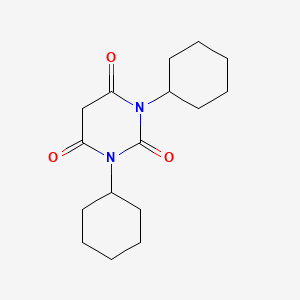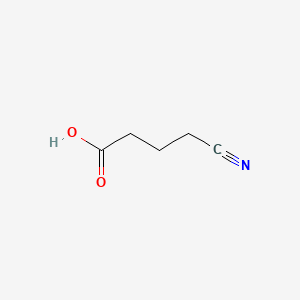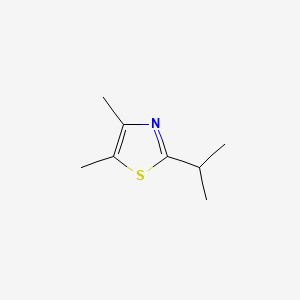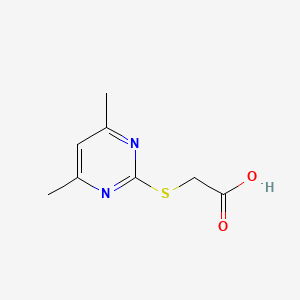
4-(4-メチルフェニル)-2,4-ジオキソブタン酸メチル
概要
説明
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
β-ケトアンフェタミンの合成
“4-(4-メチルフェニル)-2,4-ジオキソブタン酸メチル”は、精神活性化合物の一種であるβ-ケトアンフェタミンの合成における前駆体です。 合成プロセスは、容易に入手可能な化学物質から始まり、いくつかの段階を経て、中枢神経系刺激作用を持つ物質を生成します .
医薬品設計におけるキラル中心の研究
この化合物はキラル中心を持ち、医薬品設計におけるエナンチオマーの研究を可能にします。 エナンチオマーは異なる薬理作用を持つ可能性があり、その性質を理解することは、より効果的で安全な薬剤を開発するために不可欠です .
[3+2]環状付加反応の探求
有機化学の分野では、[3+2]環状付加反応は、複雑な分子を合成するために重要です。 “4-(4-メチルフェニル)-2,4-ジオキソブタン酸メチル”は、これらの反応の立体選択性と位置選択性を研究するために使用でき、これは創薬や材料科学において重要です .
合成カチノンの開発
合成カチノンとして、この化合物は、この新しいクラスのデザイナードラッグの化学、性質、および効果を研究するために使用されます。 これらの研究は、合成カチノンに関連する潜在的な誤用と健康上のリスクを理解するのに役立ちます .
溶解度と融点の分析
化合物の水やその他の極性溶媒に対する溶解度、およびその融点は、その物理的および化学的性質を理解するために分析されます。 この情報は、医薬品など、さまざまな分野での応用にとって不可欠です .
環境化学における光生成物の分析
環境化学では、光生成物の分析が重要です。 “4-(4-メチルフェニル)-2,4-ジオキソブタン酸メチル”は、酸化されてアルコール、アルデヒド、カルボン酸を生成することができ、これらの生成物は、GC-MSやGC-FTIRなどの手法を使用して研究することで、環境分解プロセスを理解することができます .
特性
IUPAC Name |
methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBBVVRYVUFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308732 | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-29-4 | |
| Record name | 39757-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

